Brevinin-1-RAB2 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPLIAGLAANFLPKLFCKITKKC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Brevinin 1 Rab2 Peptide Precursor
Gene Organization and Transcriptional Regulation
The production of the Brevinin-1-RAB2 peptide is initiated at the genetic level, involving a well-orchestrated series of events from gene transcription to the formation of a precursor protein. Understanding the organization and regulation of the gene encoding this peptide is fundamental to appreciating its biological significance. The regulation of gene expression is a complex process crucial for tissue formation and homeostasis, with ubiquitylation of histones, transcription factors, and RNA polymerase II playing a vital role. embopress.org
cDNA Cloning and Sequence Analysis
The advent of cDNA cloning technology has been instrumental in elucidating the structure of antimicrobial peptide precursors, including those of the Brevinin family. nih.gov By creating complementary DNA (cDNA) libraries from the skin of various frog species, researchers have been able to isolate and sequence the genes encoding these peptides. nih.gov For instance, the cDNA and deduced amino acid sequence of a novel brevinin-1 (B586460) peptide, brevinin-1EG, were discovered using gene cloning techniques from Pelophylax nigromaculatus. researchgate.net Similarly, the precursor of Brevinin-1GHd was identified from Hoplobatrachus rugulosus through cDNA cloning. nih.govfrontiersin.org
Sequence analysis of these cDNAs reveals a highly conserved prepro-peptide structure. The open reading frame typically encodes a signal peptide, an acidic region, and the mature peptide, often followed by a stop codon. nih.govfrontiersin.orgresearchgate.net This "shotgun" cloning approach has led to the identification of numerous brevinin peptides, such as Brevinin-1P, Brevinin-1S, and Brevinin-1V, from different Chinese frog species. nih.gov
Prepro-Peptide Structure and Domains
The precursor protein, or prepro-peptide, of Brevinin-1-RAB2 is a multidomain entity that undergoes a series of modifications to yield the active peptide. This precursor architecture is a common feature among many antimicrobial peptides. nih.govnih.gov
The domains of the prepro-peptide include:
Signal Peptide: Located at the N-terminus, this sequence directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. It is typically cleaved off during the initial stages of processing. nih.govfrontiersin.orgresearchgate.net
Acidic Region: Following the signal peptide is a stretch of acidic amino acid residues. The exact function of this region is not fully understood but is thought to play a role in preventing premature activation of the peptide and in guiding its proper folding and processing. researchgate.net
Convertase Site: A specific cleavage site, often a pair of basic amino acid residues like Lysine-Arginine (KR), marks the boundary between the acidic region and the mature peptide sequence. nih.govresearchgate.net This site is recognized by specific proprotein convertases that liberate the mature peptide. nih.gov
Mature Peptide: This is the C-terminal portion of the precursor that, after processing, becomes the biologically active antimicrobial peptide. The sequence of the mature Brevinin-1 peptide is what determines its specific antimicrobial properties. nih.govfrontiersin.orgresearchgate.net
Precursor Processing and Post-Translational Modifications
Once the prepro-peptide is synthesized, it undergoes a cascade of processing events and post-translational modifications to become a fully functional antimicrobial peptide. nih.gov These modifications are critical for the peptide's activity, stability, and proper localization.
Proteolytic Cleavage Pathways and Enzymes
The liberation of the mature peptide from its precursor is a crucial step mediated by proteolytic enzymes. The primary cleavage event occurs at the convertase site, typically a dibasic residue pair (e.g., KR), which is recognized by proprotein convertases. nih.govresearchgate.net This releases the mature peptide from the N-terminal acidic region.
C-Terminal Amidation and Other Modifications
A common and vital post-translational modification for many brevinin peptides is C-terminal amidation. nih.govbiorxiv.org This process involves the enzymatic conversion of the C-terminal carboxyl group to an amide. Amidation is believed to enhance the peptide's antimicrobial activity and stability by increasing its positive charge and influencing its interaction with bacterial membranes. biorxiv.orgnih.gov While energetically costly, this modification is critical for the membrane activity of many antimicrobial peptides. biorxiv.org
Another significant feature of many brevinin-1 peptides is the presence of a "Rana box" at the C-terminus. This is a disulfide-bridged cyclic heptapeptide (B1575542) structure (Cys-(Xaa)5-Cys). frontiersin.orgmdpi.com This intramolecular disulfide bond is thought to be important for the conformational stability of the peptide. nih.gov
Genetic Diversity and Allelic Variation
The genes encoding brevinin peptides exhibit considerable diversity, both between different frog species and within a single species. nih.gov This genetic variability, known as allelic variation, contributes to a wide array of brevinin peptides with potentially different antimicrobial specificities. nih.govresearchgate.netnih.govdntb.gov.ua
This diversity arises from mutations and evolutionary pressures, leading to variations in the amino acid sequence of the mature peptides. nih.gov The analysis of this diversity provides insights into the evolutionary adaptation of the host's innate immune system and offers a rich source for the discovery of novel antimicrobial agents. nih.govresearchgate.net The sequence of Brevinin-1 is not highly conserved across species, though some residues are invariant. nih.gov
Structural Biology and Conformational Dynamics of Brevinin 1 Rab2 Peptide Precursor
Primary Sequence Analysis and Key Residues: A General Perspective
Analysis of the Brevinin-1 (B586460) family reveals general characteristics that are likely shared by Brevinin-1-RAB2, although direct evidence is lacking.
Conserved Sequence Motifs (e.g., 'Rana Box')
A hallmark of the Brevinin-1 family is the presence of a C-terminal heptapeptide (B1575542) loop, formed by a disulfide bridge between two cysteine residues, commonly referred to as the 'Rana box'. nih.govju.edu.jo This motif, with the general sequence Cys-(Xaa)4-Lys-Cys, is believed to be crucial for the structural integrity and biological activity of many, but not all, brevinin peptides. nih.govju.edu.jo In some brevinin family members, the deletion of the Rana box has been shown to dramatically reduce or completely abolish antimicrobial activity, suggesting its importance in maintaining the peptide's helical structure. ju.edu.jo However, in other cases, its removal has little to no effect, indicating that its functional significance can be peptide-specific. ju.edu.jo For Brevinin-1-RAB2, the sequence Cys-Lys-Ile-Thr-Lys-Lys-Cys forms this characteristic loop.
Role of Cationic and Hydrophobic Residues
Like other antimicrobial peptides, brevinins are typically cationic and amphipathic, properties conferred by the presence and distribution of positively charged and hydrophobic amino acids. bbk.ac.uk The cationic residues, primarily lysine (B10760008) (Lys) and arginine (Arg), are thought to facilitate the initial interaction with the negatively charged components of microbial cell membranes. The hydrophobic residues, such as leucine (B10760876) (Leu), phenylalanine (Phe), and isoleucine (Ile), are crucial for inserting into and disrupting the lipid bilayer, leading to cell death. bbk.ac.uk The specific contribution of the cationic (Lys) and hydrophobic (Phe, Leu, Ile, Ala, Val) residues within the Brevinin-1-RAB2 sequence to its activity has not been experimentally determined.
Secondary and Tertiary Structural Elucidation: Inferences from Homologous Peptides
Direct structural studies on Brevinin-1-RAB2 using techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy are not available. Insights into its likely conformation are therefore drawn from studies on other Brevinin-1 peptides.
Amphipathic α-Helical Conformation in Membrane-Mimetic Environments
Studies on various Brevinin-1 peptides have consistently shown that they are largely unstructured or adopt a random coil conformation in aqueous solutions. ju.edu.jo However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they fold into an amphipathic α-helical structure. ju.edu.jonih.gov This conformational change is a critical step in their mechanism of action, allowing the peptide to interact with and disrupt the cell membrane. It is highly probable that Brevinin-1-RAB2 follows this same pattern of conformational change.
Solution and Solid-State Structural Studies (e.g., NMR, CD Spectroscopy)
Detailed three-dimensional structures of several Brevinin-1 peptides have been determined using NMR spectroscopy in membrane-mimicking environments. These studies have revealed the presence of α-helical segments, often interrupted by a hinge region, which provides flexibility to the peptide. CD spectroscopy has been instrumental in confirming the transition from a random coil to an α-helical structure upon interaction with lipids or lipid-like molecules. ju.edu.jonih.gov The absence of such specific data for Brevinin-1-RAB2 means its precise secondary and tertiary structure remains unelucidated.
Structure-Activity Relationship (SAR) Investigations: A Field of Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide relates to its biological activity and for designing more potent and selective analogues. For the Brevinin family, SAR studies have explored the roles of the Rana box, cationicity, and hydrophobicity.
Research on other brevinins has shown that modifications such as altering the net charge by substituting amino acids can significantly impact antimicrobial and hemolytic activity. researchgate.netrsc.org For example, increasing the number of cationic residues can enhance antimicrobial potency, but often at the cost of increased toxicity to host cells. researchgate.net Similarly, truncating the peptide or altering the hydrophobic face can modulate its activity spectrum and selectivity. researchgate.netrsc.org The role of the Rana box is also a subject of SAR studies, with some research indicating that its removal can in some cases even enhance antimicrobial activity against certain strains. researchgate.net Without specific SAR studies on Brevinin-1-RAB2, it is impossible to detail how modifications to its sequence would affect its specific biological activities.
Impact of Amino Acid Substitutions and Modifications on Peptide Conformation and Activity
The precise amino acid sequence of the Brevinin-1-RAB2 peptide dictates its three-dimensional structure and, consequently, its biological activity. Minor alterations, such as substituting a single amino acid, can lead to significant changes in its antimicrobial and hemolytic properties.
Cationic amino acids, such as lysine and arginine, are fundamental to the function of many AMPs, as they facilitate the initial electrostatic interactions with the negatively charged surfaces of bacterial membranes. nih.gov Studies on brevinin peptides have shown that strategic substitutions can enhance their therapeutic potential. For example, replacing a glutamine with a positively charged lysine in the brevinin-1 peptide B1AW broadened its antimicrobial spectrum to include Gram-negative bacteria and enhanced its effectiveness against Gram-positive strains. nih.gov However, simply increasing the positive charge does not always lead to greater activity. In one study, adding a lysine residue to brevinin-1pl reduced its activity against Gram-positive bacteria, likely due to a corresponding decrease in hydrophobicity. nih.gov This highlights the importance of maintaining a balance between the peptide's charge and its hydrophobicity to optimize antimicrobial efficacy while minimizing toxicity to host cells. nih.gov
The presence of a proline residue is common in Brevinin-1 peptides and is known to create a stable kink or hinge in the molecule's structure. nih.govnih.gov This flexibility is thought to be important for the peptide's ability to interact with and disrupt microbial membranes. nih.gov The disulfide bridge at the C-terminus, creating the "Rana box," is another critical structural feature. This cyclic structure is essential for the peptide's stability and biological function. frontiersin.org
The table below summarizes the observed effects of specific amino acid substitutions on the activity of brevinin peptides, offering insights into how such changes might affect Brevinin-1-RAB2.
| Peptide | Substitution | Impact on Activity | Reference |
| Brevinin-1pl | Lysine to Arginine | Slightly enhanced activity against Gram-positive bacteria, but significantly reduced activity against Gram-negative bacteria. | nih.gov |
| Brevinin-1pl | Addition of Lysine | Reduced antimicrobial activity against Gram-positive bacteria. | nih.gov |
| B1AW | Glutamine to Lysine | Broadened antimicrobial spectrum to include Gram-negative bacteria and enhanced activity against Gram-positive bacteria. | nih.gov |
Influence of Peptide Length and Net Charge
The length and net charge of the Brevinin-1-RAB2 peptide are critical determinants of its antimicrobial effectiveness and selectivity. Brevinin-1 family peptides are typically around 24 amino acids in length. mdpi.commdpi.com This size is considered optimal for forming α-helical structures that can span and disrupt the lipid bilayers of bacterial membranes. mdpi.comub.edu
The net positive charge of a peptide is a primary factor in its initial attraction to the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.org Generally, a higher net positive charge results in a stronger electrostatic attraction, leading to a higher concentration of the peptide at the bacterial surface. nih.gov
However, the relationship between charge and activity is not always linear. While increasing the net charge can enhance antimicrobial potency, it can also increase hemolytic activity, making the peptide more toxic to the host's red blood cells. nih.gov Research on synthetic α-helical peptides has shown that while the total charge is a key factor, peptide length is also a critical determinant of membrane activity. ub.edu A certain minimum length is required for the peptide to be active, and this threshold is related to the thickness of the target membrane. ub.edu Therefore, an optimal balance between peptide length, net charge, and hydrophobicity is essential for potent and selective antimicrobial activity. nih.gov
The following table outlines the general influence of peptide length and net charge on the activity of antimicrobial peptides like Brevinin-1-RAB2.
| Peptide Property | Influence on Activity | Reference |
| Peptide Length | A minimum length is necessary for antimicrobial activity, which is correlated with the thickness of the target lipid membrane. | ub.edu |
| Net Charge | A higher positive charge generally enhances the initial electrostatic interaction with negatively charged microbial membranes. | nih.govnih.gov |
| Charge and Hydrophobicity Balance | An optimal balance is crucial for maximizing antimicrobial activity while minimizing hemolytic effects. | nih.gov |
Biological Functions and Molecular Mechanisms of Action
Molecular Mechanisms of Antimicrobial Action
The antimicrobial prowess of the Brevinin-1 (B586460) family, including the RAB2 precursor, is largely attributed to its ability to interact with and disrupt microbial cell membranes. nih.govmdpi.com This interaction is facilitated by the peptide's amphipathic and cationic nature, allowing it to selectively target the negatively charged components of bacterial membranes. nih.govnih.gov
Biophysical Interactions with Biological Membranes
Brevinin peptides, in an aqueous environment, typically exist in a random coil structure. However, upon encountering a hydrophobic, membrane-like environment, they adopt an amphipathic α-helical conformation. nih.gov This structural change is pivotal for their membrane-disrupting activities. The presence of a "Rana-box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus, is a characteristic feature of many brevinins and is thought to stabilize this α-helical structure and contribute to its biological activity. mdpi.comresearchgate.netnih.gov
The precise mechanism of membrane disruption by brevinins is often explained by two primary models: the "barrel-stave" and the "carpet-like" models. nih.gov
Barrel-Stave Model: In this model, the α-helical peptide monomers insert themselves into the lipid bilayer, arranging themselves like the staves of a barrel to form a transmembrane pore or channel. researchgate.net This pore allows for the leakage of essential ions and molecules from the bacterial cell, ultimately leading to cell death.
Carpet-Like Model: Alternatively, the peptides may accumulate on the surface of the microbial membrane, aligning parallel to the lipid bilayer in a "carpet-like" fashion. nih.govresearchgate.net This accumulation disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. researchgate.net
Regardless of the specific model, the ultimate outcome of the interaction between brevinin peptides and microbial membranes is an increase in membrane permeability. nih.govmdpi.com This permeabilization is a critical step in their antimicrobial action. Studies have demonstrated that brevinin peptides can effectively permeate the cell membranes of various microorganisms, including bacteria and fungi. researchgate.net For instance, Brevinin-1GHa has been shown to permeate the cell membranes of Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net This disruption of the membrane barrier leads to the loss of cellular contents and the dissipation of the electrochemical gradient, which are fatal for the microorganism. nih.gov
Intracellular Targets and Non-Membrane Mechanisms
While membrane disruption is a primary mechanism, some evidence suggests that brevinin peptides may also exert their antimicrobial effects by targeting intracellular components. After permeating the cell membrane, these peptides can potentially interact with and inhibit essential cellular processes. researchgate.net
Research on other antimicrobial peptides has shown that once inside the cell, they can bind to nucleic acids (DNA and RNA) and interfere with protein synthesis. researchgate.net Some AMPs have been found to inhibit protein folding and the function of crucial enzymes. researchgate.net Although the specific intracellular targets of Brevinin-1-RAB2 are not yet fully elucidated, the possibility of non-membrane-bound mechanisms adds another layer of complexity to its antimicrobial action.
Immunomodulatory Properties and Signaling Pathways
Beyond their direct antimicrobial activity, brevinin peptides can also modulate the host's immune response. frontiersin.org This immunomodulatory function is a key aspect of their role in the innate immune system.
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Release
Brevinin peptides have been shown to influence the production and release of cytokines, which are key signaling molecules in the immune system. frontiersin.org This modulation can either enhance the inflammatory response to clear an infection or dampen it to prevent excessive tissue damage.
For example, a member of the brevinin-1 family, Brevinin-1GHd, has demonstrated the ability to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage-like cells. frontiersin.org This anti-inflammatory effect is mediated, at least in part, through the inactivation of the MAPK signaling pathway. frontiersin.org
Conversely, other members of the broader brevinin family, specifically from the Brevinin-2 lineage, have been shown to have different effects. For instance, Brevinin-2GU can reduce the release of TNF-α and interferon-γ (IFN-γ), while B2RP-ERa significantly increases the secretion of anti-inflammatory cytokines like transforming growth factor-beta (TGF-β), IL-4, and IL-10. nih.gov This highlights the diverse immunomodulatory potential within the brevinin superfamily.
Table 1: Investigated Biological Activities of Select Brevinin Peptides
| Peptide | Investigated Activity | Finding |
| Brevinin-1GHa | Membrane Permeabilization | Demonstrated capability to permeate the cell membranes of S. aureus, E. coli, and C. albicans. researchgate.net |
| Brevinin-1GHd | Cytokine Modulation | Suppressed the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated cells. frontiersin.org |
| Brevinin-2GU | Cytokine Modulation | Reduced the release of TNF-α and IFN-γ. nih.gov |
| B2RP-ERa | Cytokine Modulation | Increased the secretion of anti-inflammatory cytokines (TGF-β, IL-4, IL-10). nih.gov |
Interaction with Host Immune Cells (e.g., Mononuclear Cells)
Peptides derived from the Brevinin-1 family have demonstrated significant immunomodulatory capabilities, particularly through their interaction with host immune cells like macrophages. frontiersin.orgmdpi.com Research on Brevinin-1BW, for instance, showed that at non-cytotoxic concentrations, it could significantly inhibit the transcription and expression of key pro-inflammatory factors in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com
Specifically, treatment with 4 μg/mL of Brevinin-1BW led to a substantial decrease in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by 87.31%, 91.46%, and 77.82%, respectively. mdpi.com The reduction was also observed at the mRNA level, indicating that the peptide interferes with the inflammatory signaling pathways within these immune cells. mdpi.com Similarly, the peptide Brevinin-1GHd was found to suppress the release of TNF-α, NO, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. frontiersin.org This anti-inflammatory action is a critical aspect of their function, as it helps modulate the host's immune response to prevent excessive inflammation that can be damaging. nih.gov
LPS-Neutralizing Activity
A key molecular mechanism underlying the anti-inflammatory effects of Brevinin-1 family peptides is their ability to directly neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. frontiersin.org LPS is a potent trigger of inflammatory responses, and its neutralization is a critical step in controlling bacterial infections. frontiersin.org
The peptide Brevinin-1GHd has been shown to bind directly to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM. frontiersin.org This binding event is believed to be the first step in its anti-inflammatory cascade. By sequestering LPS, the peptide prevents it from activating its receptor (TLR4) on immune cells. This, in turn, leads to the inactivation of downstream signaling pathways, such as the MAPK signaling pathway, ultimately suppressing the production and release of inflammatory mediators like TNF-α and various interleukins. frontiersin.org
Table 1: LPS-Neutralizing and Anti-Inflammatory Effects of Brevinin-1GHd
| Parameter | Finding | Mechanism of Action | Source |
| LPS Binding | Directly binds to LPS with a Kd of 6.49 ± 5.40 μM. | Sequesters LPS, preventing it from activating immune cells. | frontiersin.org |
| Immune Cell | RAW 264.7 Macrophages | - | frontiersin.org |
| Effect | Suppresses the release of TNF-α, NO, IL-6, and IL-1β. | Inactivation of the MAPK signaling pathway. | frontiersin.org |
Other Proposed Biological Roles (e.g., Anti-biofilm, Antiviral, Anti-tumor mechanisms)
Beyond their direct antimicrobial and immunomodulatory functions, research has uncovered a broader spectrum of potential therapeutic applications for Brevinin-1 family peptides. nih.govnih.gov These include anti-biofilm, antiviral, and anti-tumor activities, making them versatile templates for drug design. nih.govnih.govmdpi.com Some members of the Brevinin family have also been noted for stimulating insulin (B600854) release, although the precise mechanisms are still under investigation. nih.gov The diverse functions stem from their cationic and amphipathic nature, which allows them to interact with a variety of negatively charged cell membranes, including those of cancer cells. nih.gov
Mechanisms of Anti-biofilm Activity
Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Certain host defense peptides, including those from the Brevinin-1 family, have shown promise in disrupting these structures. mdpi.com The mechanism of anti-biofilm activity is closely linked to the peptide's fundamental structure. The "Rana box" domain is crucial, as it not only stabilizes the peptide's α-helical structure but also facilitates the efflux of potassium ions (K+) from within the bacterial cells, a key step in disrupting membrane integrity. mdpi.com By destabilizing the membranes of the bacteria within the biofilm, these peptides can inhibit its growth or eradicate it.
Cellular Interactions beyond Microbial Membranes (e.g., Cancer Cells for research purposes)
A significant area of research interest is the selective cytotoxic activity of Brevinin-1 family peptides against cancer cells, with minimal toxicity to normal mammalian cells. nih.govmdpi.com This selectivity is attributed to differences in membrane composition between cancerous and non-cancerous cells, with tumor cells often having a higher negative surface charge that attracts the cationic peptides. nih.gov
The anti-tumor mechanisms are multifaceted and can involve several cellular processes:
Membrane Disruption and Necrosis : Like their action on microbes, these peptides can directly perturb the phospholipid bilayer of cancer cell membranes. nih.gov Brevinin-1RL1, for example, was observed to aggregate on the surface of tumor cells, leading to changes in cell shape and density, indicative of membrane damage that can cause necrosis. mdpi.com
Induction of Apoptosis : Beyond simple membrane lysis, Brevinin-1 peptides can trigger programmed cell death, or apoptosis. Studies on Brevinin-1RL1 revealed that it induces both extrinsic and intrinsic apoptotic pathways in a caspase-dependent manner. mdpi.com The anti-tumor activity was abolished when the peptide's disulfide bridge was reduced, highlighting the structural importance for this function. mdpi.com
Lysosome-Mitochondrial Pathway : Other related peptides, such as Brevinin-2R, have been shown to kill tumor cells by activating a lysosome-mitochondrial death pathway, which involves a decrease in the mitochondrial membrane potential. nih.gov
These peptides have demonstrated anti-proliferative activity against a wide range of cancer cell lines, including those of the lung (A549), colon (HCT116, HT-29), liver (HepG2), bone (U-2OS), cervix (HeLa), and skin (A375). mdpi.comresearchgate.net
Table 2: Investigated Anti-Tumor Activity of Brevinin Family Peptides
| Peptide | Cancer Cell Lines | Observed Mechanism(s) | Source |
| Brevinin-1RL1 | HCT116 (colon), A549 (lung) | Aggregates on cell surface; induces necrosis and caspase-dependent apoptosis (extrinsic & intrinsic). | mdpi.com |
| Brevinin-1EG | U-2OS (bone), HepG2 (liver), HT-29 (colon), A375 (skin), HeLa (cervix), A549 (lung) | Broad-spectrum anti-proliferative activity. | researchgate.net |
| Brevinin-2R | Various tumor cell lines | Low hemolytic activity; activates lysosome-mitochondrial death pathway. | nih.gov |
Evolutionary and Comparative Studies of Brevinin 1 Rab2 Peptide Precursor
Phylogenetic Analysis and Evolutionary Trajectories
The evolutionary history of the Brevinin-1-RAB2 peptide precursor is intricately linked to the broader evolution of the Brevinin-1 (B586460) family within ranid frogs. Phylogenetic analyses, typically conducted using methods like the neighbor-joining method, reveal that peptides from closely related frog species tend to cluster together, forming distinct clades. nih.govmdpi.com This clustering strongly suggests that the diversity of brevinin peptides arose from relatively recent gene duplication events that occurred after the divergence of these species. nih.gov
Gene Duplication and Diversification
Gene duplication is a primary engine of evolution for the brevinin family. nih.gov The process begins with the duplication of an ancestral brevinin gene. Once duplicated, the two gene copies can evolve independently. One copy may retain the original function, while the other is free to accumulate mutations. This can lead to the emergence of new peptides with altered or entirely novel functions, a process known as neofunctionalization. Alternatively, the functions of the original gene can be partitioned between the two copies, a phenomenon called subfunctionalization.
This rapid duplication and subsequent diversification have resulted in a vast arsenal (B13267) of brevinin peptides in many frog species. For instance, 'shotgun' cloning techniques have identified multiple brevinin-1 peptides within single species of Chinese frogs. nih.gov The evolution of these antimicrobial peptides in amphibians is marked by frequent gene duplication and diversification, driven by positive selection, which can lead to the generation of genes with new functional properties to combat emerging or resistant pathogens. frontiersin.org
Trans-Specific Polymorphism and Common Ancestry
The evolutionary history of brevinin genes is further complicated by trans-specific polymorphism, a phenomenon where different alleles (gene variants) at a particular locus are maintained in a population over long evolutionary timescales, even through speciation events. This means that an allele in one species may be more closely related to an allele in a sister species than to other alleles within its own species. While specific studies on trans-specific polymorphism in Brevinin-1-RAB2 are not extensively documented, the high variability and ancient origins of some amphibian antimicrobial peptide families suggest that this could be a relevant evolutionary mechanism.
The presence of highly similar brevinin-1 peptides in different, sometimes geographically distant, frog species points to a common evolutionary origin. nih.gov For example, the identification of a brevinin-1 peptide in Hoplobatrachus rugulosus that is identical to known AMPs in Hylarana guentheri and Hylarana latouchii suggests a shared ancestry. nih.gov The conservative expression of such peptides across different species may be influenced by similar environmental pressures and pathogen landscapes. frontiersin.org
Comparative Sequence Analysis and Homolog Divergence
Comparative analysis of the amino acid sequences of brevinin-1 peptides, including the precursor of Brevinin-1-RAB2, reveals significant divergence among homologs. The primary structure of the Brevinin-1-RAB2 precursor from Rana andersonii can be found under the UniProt accession numbers D2K8G7 and D2K8D2.
The amino acid sequence of the mature brevinin-1 peptide is generally poorly conserved across different species. nih.gov There are, however, a few invariant or highly conserved residues, such as an alanine (B10760859) at position 9, and the cysteines and a lysine (B10760008) within the Rana box. nih.gov A proline residue is also frequently found in the middle of the peptide chain, which is thought to induce a stable kink in the molecule's structure. nih.gov
The following table provides a comparison of the mature peptide sequence of Brevinin-1-RAB2 with other selected Brevinin-1 homologs from different Rana species, illustrating the degree of sequence divergence.
| Peptide Name | Species of Origin | Mature Peptide Sequence |
| Brevinin-1-RAB2 | Rana andersonii | FPLIASLAAANFLPQILCKIARKC |
| Brevinin-1E | Rana esculenta | FLPLLAGLAANFLPKIFCKITRKC |
| Brevinin-1Sa | Rana sphenocephala | FLPLLAGLAANFLPKIFCKITKKC |
| Brevinin-1BYa | Rana boylii | FLPILASLAANFLGKLFCKITKKC |
| Brevinin-1GHd | Hylarana guentheri | FLGALFKVASKLVPAAICSISKKC |
Note: The sequences are presented for comparative purposes and highlight the variability within the Brevinin-1 family.
This high degree of sequence divergence among homologous peptides is a hallmark of an evolutionary arms race between the host and pathogens.
Adaptive Evolution and Selective Pressures
The remarkable diversity of the brevinin-1 family is a direct consequence of adaptive evolution driven by strong selective pressures. The primary selective pressure is thought to be the constant threat of a wide array of microbial pathogens in the amphibian's environment. This host-pathogen co-evolution drives the rapid diversification of antimicrobial peptides.
Evidence for this adaptive evolution comes from the observation that the rate of non-synonymous (amino acid-altering) mutations in the regions of the gene encoding the mature peptide is often significantly higher than the rate of synonymous (silent) mutations. This pattern is a classic signature of positive or diversifying selection. This selection for novelty allows the host to potentially counter the evolution of resistance in pathogens. frontiersin.org
The functional consequences of this adaptive evolution are peptides with varying antimicrobial spectra and potency. This diversity likely provides the frog with a more robust defense against a broader range of potential infections. The evolution of antimicrobial peptides in amphibians is a dynamic process characterized by frequent gene duplication and diversification, which generates new functional capabilities to combat evolving pathogens. frontiersin.org
Advanced Research Methodologies and Experimental Paradigms in Brevinin 1 Rab2 Peptide Precursor Research
Recombinant Expression Systems and Peptide Purification Strategies
To obtain the quantities of Brevinin-1-RAB2 necessary for comprehensive study, researchers often turn to recombinant expression systems and sophisticated purification techniques.
Bacterial Expression Systems (e.g., E. coli) and Fusion Tags
The production of antimicrobial peptides like those in the brevinin family can be lethal to the host organism. nih.gov To circumvent this, bacterial expression systems, most commonly Escherichia coli, are engineered to produce the peptide as a fusion protein. nih.gov This strategy involves genetically linking the peptide to a larger, more stable protein, known as a fusion tag.
Several fusion protein systems have been successfully employed for the expression of AMPs in E. coli. nih.gov Commonly used tags include Thioredoxin (Trx) and Glutathione (B108866) S-transferase (GST). nih.gov These tags can protect the host from the peptide's antimicrobial activity and prevent its degradation by host proteases. nih.gov Furthermore, fusion tags can enhance the solubility and proper folding of the recombinant protein. nih.gov For instance, Thioredoxin acts as a chaperone, aiding in the correct conformation of the expressed peptide. nih.gov The choice of fusion partner is critical and can significantly impact the yield and solubility of the recombinant peptide. nih.gov
Table 1: Common Fusion Tags Used in Recombinant Peptide Expression
| Fusion Tag | Typical Molecular Weight (kDa) | Key Advantages |
| Thioredoxin (Trx) | ~12 | Enhances solubility, acts as a chaperone. nih.gov |
| Glutathione S-transferase (GST) | ~26 | Facilitates purification via glutathione affinity chromatography. nih.gov |
| N-utilization substance (NusA) | ~55 | Can improve solubility by interacting with host chaperones like GroEL. nih.gov |
| Carbohydrate-Binding Modules (CBMs) | Variable | Can be used for targeting peptides and functionalizing biomaterials. nih.gov |
Solid-Phase Peptide Synthesis
An alternative to recombinant expression is chemical synthesis, with solid-phase peptide synthesis (SPPS) being the predominant method. mdpi.combeilstein-journals.org SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. beilstein-journals.org This method offers precise control over the peptide sequence and facilitates the incorporation of unnatural or modified amino acids. tums.ac.irtums.ac.ir
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. beilstein-journals.org The process involves repeated cycles of deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence. beilstein-journals.org The automation of SPPS has significantly accelerated the production of synthetic peptides, making it a viable option for obtaining therapeutic-grade material. beilstein-journals.org
Purification Techniques (e.g., RP-HPLC, Affinity Chromatography)
Following both recombinant expression and solid-phase synthesis, the crude peptide must be purified to a high degree. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of peptides like Brevinin-1-RAB2. mdpi.comnih.gov This method separates molecules based on their hydrophobicity, yielding highly pure peptide fractions. nih.govfrontiersin.org The purity of the peptide is often assessed by analytical RP-HPLC and confirmed by mass spectrometry. mdpi.comnih.gov
For recombinant peptides produced with fusion tags, affinity chromatography is a powerful initial purification step. nih.gov This technique utilizes the specific binding interaction between the fusion tag and a ligand immobilized on a chromatography resin. nih.gov For example, GST-tagged proteins can be purified using glutathione-sepharose beads. nih.gov While highly effective, affinity chromatography may sometimes be followed by a polishing step, such as RP-HPLC, to achieve the desired level of purity. nih.gov
High-Resolution Structural Determination Techniques
Understanding the three-dimensional structure of the Brevinin-1-RAB2 peptide precursor is crucial for deciphering its mechanism of action. High-resolution structural techniques provide detailed insights into the peptide's conformation in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. nih.govspringernature.com For peptides like brevinins, NMR studies have revealed that they often exist in a random coil conformation in aqueous solution but adopt a more defined, often α-helical, structure in membrane-mimicking environments such as trifluoroethanol (TFE) solutions or in the presence of micelles. nih.govnih.govscilit.com
Proton NMR (¹H-NMR) is used to obtain structural restraints, such as inter-proton distances, which are then used in molecular modeling calculations to generate a three-dimensional structure. nih.gov Paramagnetic probes can also be incorporated into micellar systems to determine the position and orientation of the peptide relative to the membrane mimetic. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of proteins and peptides. bbk.ac.uk CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. youtube.com The resulting CD spectrum provides a characteristic signature for different secondary structural elements.
For instance, an α-helical structure, common in many brevinin peptides, typically shows distinct negative bands around 208 and 222 nm. youtube.com In contrast, a random coil conformation will have a different spectral signature. youtube.com CD spectroscopy is particularly useful for studying conformational changes induced by the peptide's environment, such as the transition from a random coil in an aqueous buffer to an α-helix upon interaction with a membrane-mimicking solvent like TFE. scilit.comresearchgate.net This technique complements NMR by providing a global view of the peptide's secondary structure and how it changes under different conditions. tums.ac.irscilit.com
Table 2: Spectroscopic Techniques for Brevinin-1-RAB2 Structural Analysis
| Technique | Information Provided | Typical Sample Conditions |
| NMR Spectroscopy | High-resolution 3D structure, peptide dynamics, and interactions with membrane mimetics. nih.govspringernature.com | Peptide dissolved in aqueous buffer, TFE/water mixtures, or micelle solutions. nih.govscilit.com |
| CD Spectroscopy | Secondary structure content (e.g., α-helix, β-sheet, random coil) and conformational changes. bbk.ac.ukyoutube.com | Peptide in various solvents to assess conformational transitions. scilit.com |
X-ray Crystallography and Cryo-Electron Microscopy
Future research may utilize advanced techniques like femtosecond crystallography with X-ray free-electron lasers (XFELs) to overcome challenges in crystallizing membrane-active peptides and obtain damage-free, high-resolution structures. springernature.com Similarly, advancements in cryo-EM that facilitate the study of smaller proteins could be applied to determine the structure of Brevinin-1-RAB2 in complex with lipid bilayers, providing unprecedented insights into its mechanism of action. youtube.com
Biophysical Characterization of Membrane Interactions
Understanding the interaction of Brevinin-1-RAB2 with cell membranes is paramount to deciphering its antimicrobial activity. A suite of biophysical assays is employed for this purpose.
Membrane Integrity Assays (e.g., SYTOX Green)
A key method to assess the membrane-disrupting capability of peptides like Brevinin-1-RAB2 is the SYTOX Green assay. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. However, when a peptide disrupts the membrane integrity, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. This provides a direct measure of membrane permeabilization.
Studies on related brevinin peptides have effectively used this assay to confirm membrane disruption as a primary mode of action against various microorganisms. nih.gov The fluorescence intensity can be monitored over time and at different peptide concentrations to provide kinetic and dose-dependent data on membrane permeabilization.
Liposome (B1194612) Leakage Assays
To further characterize the membrane-disrupting properties of Brevinin-1-RAB2 in a controlled, model system, liposome leakage assays are utilized. These assays involve encapsulating a fluorescent dye, often at a self-quenching concentration, within artificial lipid vesicles (liposomes) that mimic the composition of bacterial or other cell membranes. nih.gov
Upon addition of the peptide, if it perturbs the liposomal membrane, the encapsulated dye leaks out, becomes diluted, and consequently, its fluorescence increases. nih.govnih.gov The extent of leakage can be quantified and provides information on the peptide's lytic efficiency and lipid selectivity. For example, by using liposomes with different lipid compositions, researchers can investigate whether the peptide preferentially targets membranes with specific characteristics, such as the presence of anionic lipids commonly found in bacterial membranes. nih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the real-time binding kinetics between a ligand and an analyte. nih.gov In the context of Brevinin-1-RAB2 research, SPR can be employed to quantify the binding affinity and the association and dissociation rates of the peptide to a model membrane surface. nih.govnih.gov
In a typical SPR experiment, a lipid bilayer mimicking a cell membrane is immobilized on a sensor chip. A solution containing the Brevinin-1-RAB2 peptide is then flowed over the surface. The binding of the peptide to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. bioradiations.com By analyzing the sensorgram data from various peptide concentrations, key kinetic parameters can be determined. bioradiations.comresearchgate.net This information is crucial for understanding the initial steps of the peptide-membrane interaction.
In Vitro and Ex Vivo Cellular Assays for Mechanistic Elucidation
To translate the biophysical findings into a biological context, a variety of cellular assays are performed.
Cell-Based Assays for Permeabilization and Lysis (non-human cell lines)
To evaluate the biological activity of Brevinin-1-RAB2, its ability to permeabilize and lyse microbial or other non-human cells is assessed. These assays are fundamental to determining the peptide's spectrum of activity and its potency. For instance, studies on other brevinin peptides have utilized various bacterial and fungal cell lines to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.gov
Furthermore, the lytic activity can be directly measured by monitoring the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), from the cytoplasm of treated cells. For example, research on Brevinin-1GHd demonstrated its cytotoxic effects on RAW 264.7 murine macrophage cells by measuring cell viability and the release of inflammatory markers. frontiersin.org Similarly, Brevinin-2R has been shown to induce cell death in various cancer cell lines through pathways involving lysosomal membrane permeabilization. nih.gov These assays provide critical data on the cellular consequences of the peptide's interaction with the cell membrane.
Below is an example of how data from such assays on a related brevinin peptide could be presented:
Table 1: Exemplar Cytotoxicity Data for a Brevinin-1 (B586460) Family Peptide on a Non-Human Cell Line
| Cell Line | Peptide Concentration (µM) | % Cell Viability |
| RAW 264.7 (Murine Macrophage) | 1 | ~95% |
| RAW 264.7 (Murine Macrophage) | 2 | ~80% |
| RAW 264.7 (Murine Macrophage) | 4 | ~60% |
| RAW 264.7 (Murine Macrophage) | 8 | ~40% |
| RAW 264.7 (Murine Macrophage) | 16 | ~20% |
Note: This table is illustrative and based on findings for related brevinin peptides, not specifically Brevinin-1-RAB2.
Immunological Assays (e.g., Cytokine Production)
Immunological assays are fundamental in characterizing the immunomodulatory properties of antimicrobial peptides (AMPs) like those derived from the Brevinin-1-RAB2 precursor. These peptides not only exhibit direct antimicrobial activity but can also influence the host's immune response, a critical aspect of their therapeutic potential. nih.govfrontiersin.org Assays measuring cytokine production are particularly insightful, as cytokines are key signaling molecules that regulate inflammation and immunity. mdpi.com
Research on closely related brevinin peptides demonstrates their capacity to modulate cytokine release. For instance, Brevinin-1GHd, another member of the brevinin-1 family, has been shown to suppress the lipopolysaccharide (LPS)-induced production of several pro-inflammatory mediators in mouse macrophage cells (RAW 264.7). nih.govfrontiersin.org This includes a reduction in nitric oxide (NO) and key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov In contrast, studies on Brevinin-2R have shown it can up-regulate the expression of IL-1β and Interleukin-8 (IL-8) in human lung epithelial (A549) cells, suggesting that the immunomodulatory effects of brevinins can be cell-type and peptide-specific. researchgate.net
The typical experimental setup for these assays involves:
Culturing specific cell lines, such as macrophages or epithelial cells. nih.govresearchgate.net
Treating the cells with the peptide at various concentrations. To ensure the observed effects are not due to cytotoxicity, cell viability is often assessed beforehand. nih.gov
Inducing an inflammatory response, commonly with LPS. nih.gov
Quantifying the released cytokines in the cell culture supernatant using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or analyzing gene expression levels via Real-Time Polymerase Chain Reaction (RT-PCR). mdpi.comresearchgate.net
These studies are crucial for understanding how a peptide like Brevinin-1-RAB2 might function in vivo to control infections, not just by killing pathogens but by orchestrating the host's inflammatory response. nih.gov
Table 1: Effects of Brevinin Family Peptides on Cytokine Production
| Peptide | Cell Line | Stimulant | Measured Cytokines/Mediators | Observed Effect | Reference |
|---|---|---|---|---|---|
| Brevinin-1GHd | RAW 264.7 (Mouse Macrophage) | LPS | NO, TNF-α, IL-6, IL-1β | Suppression | nih.govfrontiersin.org |
| Brevinin-2R | A549 (Human Lung Epithelial) | None | IL-1β, IL-8 | Upregulation | researchgate.net |
In Silico Modeling and Computational Peptide Engineering
Computational methods are indispensable in modern peptide research, allowing for the rapid analysis, prediction, and refinement of peptide characteristics. nih.govshirazu.ac.ir For peptides like Brevinin-1-RAB2, in silico modeling and computational engineering serve to predict structure-function relationships, guide modifications for enhanced activity or reduced toxicity, and analyze their interactions with biological membranes and proteins. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Studies and Membrane Interaction
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.govau.dk In the study of brevinin peptides, MD simulations provide critical insights into their three-dimensional structures in various environments and the mechanisms by which they interact with and disrupt microbial membranes. nih.govnih.gov
Although brevinin peptides may lack a defined secondary structure in aqueous solutions, they often adopt an amphipathic α-helical conformation in the presence of a membrane-mimicking environment. nih.gov Research on Brevinin-1BYa, for example, used MD simulations and NMR spectroscopy to reveal a flexible helix-hinge-helix motif. nih.gov The simulations also showed that the peptide's helical segments lie parallel to the surface of micelles, with the hydrophobic regions facing the core and hydrophilic regions facing outwards. nih.gov This orientation is indicative of a mechanism that disrupts the membrane without necessarily forming a pore, a key finding for understanding its biological activity. nih.gov MD simulations can thus be used to explore how Brevinin-1-RAB2-derived peptides might bind to and destabilize bacterial membranes at an atomic level. nih.govresearchgate.net
Peptide Docking and Protein-Peptide Interaction Prediction
Peptide docking is a computational technique that predicts the binding orientation and affinity of a peptide to a target protein. youtube.commdpi.com This methodology is essential for identifying potential intracellular targets of a peptide or for designing peptides that can block specific protein-protein interactions. nih.gov The process can be categorized as template-based, local, or global docking, depending on the amount of prior information available about the binding site. youtube.com
For a peptide derived from the Brevinin-1-RAB2 precursor, docking studies could be employed to understand its interaction with key bacterial or host cell proteins. For instance, if the peptide is hypothesized to have an intracellular mode of action, docking could predict its binding to essential bacterial enzymes or regulatory proteins. The accuracy of these predictions is continually improving, making docking a valuable tool in the rational design of peptide-based therapeutics. youtube.com Computational screening using docking programs can efficiently filter large libraries of peptide variants to identify candidates with the highest predicted binding affinity for a specific target. mdpi.com
Bioinformatics Tools for Sequence, Structure, and Family Analysis
A suite of bioinformatics tools is essential for the initial discovery and analysis of novel peptides like Brevinin-1-RAB2. nih.gov The process often begins with the analysis of cDNA sequences obtained from frog skin secretions. frontiersin.orgresearchgate.net
Key applications of bioinformatics tools in brevinin research include:
Sequence Analysis: The cDNA sequence is translated into a predicted amino acid sequence. This reveals the full precursor structure, including the signal peptide, an acidic spacer region, and the mature peptide sequence, which is often flanked by protease cleavage sites. frontiersin.orgresearchgate.net
Homology and Phylogenetic Analysis: The mature peptide sequence is compared against databases of known peptides using tools like BLAST. This helps to identify it as a member of a particular family, such as the brevinins, and to understand its evolutionary relationship to peptides from other amphibian species. frontiersin.orgresearchgate.net For example, the presence of the C-terminal "Rana box" motif is a characteristic feature of many brevinin-1 family peptides. frontiersin.orgnih.gov
Physicochemical Property Prediction: Web-based servers and software are used to predict key structural and physicochemical parameters from the amino acid sequence. These include molecular weight, theoretical isoelectric point (pI), net charge, hydrophobicity, and hydrophobic moment. nih.govresearchgate.net These parameters are critical determinants of a peptide's antimicrobial and hemolytic activity.
Secondary Structure Prediction: Algorithms are used to predict the secondary structure of the peptide, such as the propensity to form α-helices or β-sheets. researchgate.net These predictions, often visualized as helical wheel diagrams, highlight the amphipathic nature of the peptide, which is crucial for membrane interaction. nih.govresearchgate.net While predictive, these results are often confirmed experimentally using techniques like Circular Dichroism (CD) spectroscopy. nih.gov
Table 2: Application of Bioinformatics Tools in Brevinin Research
| Analysis Type | Bioinformatics Tool/Method | Purpose | Reference |
|---|---|---|---|
| Sequence Analysis | cDNA Translation Programs | Predict amino acid sequence from nucleotide data. | frontiersin.orgresearchgate.net |
| Family Analysis | BLAST, Clustal Omega | Compare sequence to databases to find homologous peptides and perform multiple sequence alignments. | frontiersin.orgresearchgate.net |
| Phylogenetic Analysis | MEGA (Molecular Evolutionary Genetics Analysis) | Construct phylogenetic trees to show evolutionary relationships. | frontiersin.orgresearchgate.net |
| Structural Prediction | HeliQuest, I-TASSER | Predict secondary structure (e.g., α-helix), generate helical wheel diagrams, and model 3D structure. | nih.govresearchgate.net |
| Property Prediction | ExPASy ProtParam, PepDraw | Calculate physicochemical properties like molecular weight, net charge, and hydrophobicity. | nih.govresearchgate.net |
Emerging Frontiers and Unresolved Questions in Brevinin 1 Rab2 Peptide Precursor Research
Discovery and Characterization of Novel Molecular Interaction Partners
A primary frontier in understanding the Brevinin-1-RAB2 peptide precursor is the identification of its molecular interaction partners. Research into the mature Brevinin-1 (B586460) family of peptides has largely focused on their interactions with microbial surfaces. These cationic peptides are known to interact with the anionic phospholipids that constitute bacterial membranes. This interaction is a key determinant of their antimicrobial activity, leading to membrane perturbation and subsequent cell death. nih.gov Furthermore, some Brevinin-1 peptides, such as Brevinin-1GHd, have been shown to directly bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org
The "RAB2" component of the precursor's name suggests a potential link to the Rab family of small GTPases, which are master regulators of intracellular membrane trafficking. In various organisms, Rab2 is known to be associated with the endoplasmic reticulum (ER) and Golgi apparatus, where it plays a crucial role in vesicle formation and transport. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net However, it remains an open question whether the full-length Brevinin-1-RAB2 precursor, or a processed fragment retaining the RAB2-like domain, engages with the canonical Rab2 interaction partners. The nature of this "RAB2" domain within the amphibian peptide precursor is yet to be fully characterized. Unraveling these potential interactions is critical to understanding the complete biological role of the precursor beyond simply being a source of an antimicrobial peptide.
Table 1: Known and Potential Interaction Partners of Brevinin-1-RAB2 Precursor Components
| Component | Known/Potential Interaction Partners | Cellular Location of Interaction | Implied Function |
| Brevinin-1 Peptide | Anionic Phospholipids | Bacterial Cell Membrane | Antimicrobial Activity |
| Lipopolysaccharide (LPS) | Gram-Negative Bacterial Outer Membrane | Neutralization of Endotoxins, Anti-inflammatory | |
| RAB2-like Domain | Golgi-associated proteins (Hypothetical) | Golgi Apparatus | Vesicular Transport, Protein Secretion |
| Endoplasmic Reticulum proteins (Hypothetical) | Endoplasmic Reticulum | Protein Folding and Export |
In Vivo Functional Dissection in Relevant Model Organisms (non-human)
The in vivo function of the complete this compound is currently unknown. However, studies on related mature Brevinin peptides and on the Rab2 protein in model organisms provide a framework for future investigation.
Mature Brevinin peptides have demonstrated significant therapeutic effects in non-human models. For instance, Brevinin-1GHd was shown to have a potent anti-inflammatory effect in a carrageenan-induced mouse paw edema model. frontiersin.org In another study, the antimicrobial peptide Brevinin-2ISb was shown to enhance the innate immune response against Methicillin-resistant Staphylococcus aureus (MRSA) in the nematode Caenorhabditis elegans by activating the DAF-2/DAF-16 signaling pathway. mednexus.org These studies highlight the immunomodulatory roles of the mature peptides released from precursors.
Conversely, research in Drosophila melanogaster has been pivotal in dissecting the in vivo function of the Rab2 protein. Studies have shown that Rab2 is essential for the biogenesis of presynaptic precursor vesicles at the trans-Golgi network. nih.govnih.govresearchgate.net Loss-of-function mutations in the rab2 gene lead to the accumulation of both active zone and synaptic vesicle proteins in the neuronal cell body, resulting in impaired synaptic transmission. nih.govresearchgate.net This suggests a critical role for Rab2 in neuronal development and function.
A key unresolved question is whether the Brevinin-1-RAB2 precursor has a dual function in vivo, participating in both the innate immune defense (via the released Brevinin-1 peptide) and in intracellular trafficking (via the RAB2-like domain). Functional dissection using techniques like RNA interference or CRISPR-Cas9 in relevant amphibian models or heterologous expression systems will be necessary to elucidate the physiological relevance of this unique precursor structure.
Table 2: Summary of In Vivo Studies on Brevinin Peptides and Rab2 in Non-Human Models
| Molecule | Model Organism | Key Findings | Reference |
| Brevinin-1GHd | Mouse (Mus musculus) | Significant anti-inflammatory effect in paw edema model. | frontiersin.org |
| Brevinin-2ISb | Nematode (Caenorhabditis elegans) | Enhanced innate immunity against MRSA via DAF-2/DAF-16 pathway. | mednexus.org |
| Rab2 | Fruit fly (Drosophila melanogaster) | Essential for presynaptic precursor vesicle biogenesis at the trans-Golgi. | nih.govnih.govresearchgate.net |
Rational Design and Engineering for Enhanced Specificity and Stability (for research tools)
The inherent biological activity of Brevinin peptides makes them attractive scaffolds for rational design and engineering. While much of this work is aimed at developing new therapeutics, the resulting engineered peptides can also serve as valuable research tools. The goal is to enhance specific properties, such as target specificity and stability, while potentially reducing undesirable effects like cytotoxicity.
One successful strategy involves the substitution of L-amino acids with their D-isomers. For example, the addition of a D-leucine residue to the N-terminus of a Brevinin-1 peptide from Odorrana schmackeri (B1OS) significantly enhanced its antibacterial and anticancer activities while maintaining low cytotoxicity to normal cells. nih.gov Such stabilized, hyperactive peptides could be developed into probes for studying microbial resistance mechanisms or for labeling specific cancer cell types.
Another approach is the structural modification of the peptide backbone. Studies on Brevinin-1E showed that transposing the C-terminal sequence to a central position led to a considerable reduction in its hemolytic activity without a loss of antibacterial potency. nih.gov Similarly, creating a linearized analog of Brevinin-1E by modifying the cysteine residues also reduced hemolytic activity. nih.gov These engineered peptides, with decoupled antimicrobial and cytotoxic effects, could be used as research tools to investigate the specific molecular events of membrane disruption without the confounding factor of broad cellular toxicity.
The engineering of the full Brevinin-1-RAB2 precursor for use as a research tool presents a more complex challenge. However, chimeric constructs could be designed to track the precursor's synthesis, processing, and secretion in live-cell imaging studies, providing insights into the regulation of antimicrobial peptide production.
Table 3: Engineering Strategies for Brevinin Peptides as Potential Research Tools
| Engineering Strategy | Example Peptide | Modification | Desired Outcome for Research Tool |
| D-Amino Acid Substitution | B1OS-D-L | Addition of D-leucine at the N-terminus | Increased stability and potency for use as a biological probe. |
| Sequence Rearrangement | Brevinin-1E analogue | Transposition of the C-terminal sequence | Decoupling of antimicrobial and hemolytic activities to study membrane interactions. |
| Linearization | Brevinin-1E analogue | Modification of cysteine residues to prevent disulfide bond formation | Reduced cytotoxicity, allowing for focused study of antimicrobial mechanisms. |
Understanding of Regulatory Mechanisms Beyond Gene Expression
The regulation of the this compound extends beyond simple gene transcription. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its journey from a gene to a mature, active peptide involves several critical regulatory steps. researchgate.net
The precursor protein, as deduced from cDNA sequences of other Brevinin-1 family members, typically contains a signal peptide, an acidic spacer region, and the sequence of the mature peptide. frontiersin.org The first level of post-transcriptional regulation is the processing of the precursor. This involves the proteolytic cleavage of the signal peptide upon entry into the endoplasmic reticulum, followed by further enzymatic cleavage to release the mature antimicrobial peptide. frontiersin.org The enzymes responsible for these specific cleavages in amphibian skin are key regulatory points.
The leader sequence of RiPP precursor peptides often serves as a recognition element for modifying enzymes. researchgate.net While the Brevinin-1 family is characterized by a conserved "Rana box" cyclic domain formed by a disulfide bond, the specific enzymes that catalyze this bond formation and how they are regulated are not fully understood. nih.gov
Furthermore, the expression of amphibian antimicrobial peptides can be developmentally regulated. For example, the expression of preprobrevinin-2 in Rana ornativentris has been shown to be correlated with metamorphosis, suggesting hormonal or developmental control beyond simple constitutive expression. nih.gov Unresolved questions remain regarding other potential post-translational modifications of the Brevinin-1-RAB2 precursor, such as glycosylation or phosphorylation, and whether mechanisms like miRNA-mediated regulation play a role in controlling its translation or stability. Investigating these regulatory layers is essential for a complete understanding of how the host controls the production of this potent defensive molecule.
Q & A
Q. What structural characteristics of Brevinin-1-RAB2 peptide precursor influence its antimicrobial activity, and how can these be experimentally determined?
Methodological Answer: To investigate structure-activity relationships, researchers should:
Sequence Analysis : Use circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to characterize secondary structures (e.g., α-helical motifs) .
Mutagenesis Studies : Perform alanine scanning to identify critical residues for antimicrobial activity.
Membrane Interaction Assays : Employ lipid vesicle leakage assays or fluorescence anisotropy to assess peptide-membrane binding specificity .
Antimicrobial Testing : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, using standardized protocols for reproducibility .
Q. Table 1: Key Experimental Steps for Structural-Functional Analysis
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| 1 | CD Spectroscopy | Confirm α-helical conformation | |
| 2 | Alanine Scanning | Identify critical residues | |
| 3 | MIC Assays | Quantify antimicrobial potency |
Q. What in vitro models are suitable for evaluating Brevinin-1-RAB2's cytotoxicity to mammalian cells?
Methodological Answer:
Cell Line Selection : Use immortalized human cell lines (e.g., HEK293, HaCaT) for baseline cytotoxicity screening .
Viability Assays : Perform MTT or lactate dehydrogenase (LDH) assays at varying peptide concentrations (e.g., 1–100 µM) .
Hemolytic Activity : Test peptide-induced red blood cell lysis to assess selectivity for microbial vs. mammalian membranes .
Statistical Validation : Include triplicate replicates and normalize data to positive/negative controls to ensure robustness .
Advanced Research Questions
Q. How can researchers optimize the recombinant expression and folding of Brevinin-1-RAB2 in bacterial systems?
Methodological Answer:
Vector Design : Use codon-optimized plasmids with solubility tags (e.g., GST or SUMO) to enhance expression yield .
Induction Conditions : Test varying IPTG concentrations, temperatures, and induction times to minimize inclusion body formation .
Refolding Protocols : Apply stepwise dialysis with redox buffers (e.g., glutathione) to promote disulfide bond formation .
Quality Control : Validate folding via mass spectrometry and functional assays (e.g., antimicrobial activity) .
Q. How should contradictory findings regarding Brevinin-1-RAB2’s cytotoxicity across cell lines be systematically addressed?
Methodological Answer:
Meta-Analysis Framework :
- Compile data from studies using standardized assays (e.g., LDH vs. MTT) and adjust for variables like cell density and peptide purity .
Experimental Replication :
- Reproduce conflicting studies under controlled conditions, ensuring identical reagent sources and protocols .
Mechanistic Studies :
Q. What in vivo models are appropriate for assessing Brevinin-1-RAB2’s therapeutic efficacy in bacterial biofilm infections?
Methodological Answer:
Animal Models :
- Use murine wound infection models with Staphylococcus aureus biofilms, monitoring bacterial load and inflammation via qPCR and histopathology .
Dosage Optimization :
Resistance Monitoring :
Q. How can structure-activity relationship (SAR) studies be enhanced using computational modeling for Brevinin-1-RAB2?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
Machine Learning :
Validation Pipeline :
Data Analysis and Reproducibility
Q. What statistical approaches are critical for validating Brevinin-1-RAB2’s dose-response effects in preclinical studies?
Methodological Answer:
Dose-Response Curves : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50 values .
Outlier Management : Apply Grubbs’ test to exclude anomalous data points .
Power Analysis : Predefine sample sizes to ensure sufficient statistical power (α = 0.05, β = 0.2) .
Q. How can researchers ensure assay specificity when evaluating Brevinin-1-RAB2’s interaction with microbial membranes?
Methodological Answer:
Control Experiments :
- Include scrambled peptide sequences and membrane-impermeable dyes (e.g., propidium iodide) to distinguish specific vs. nonspecific effects .
Membrane Composition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
